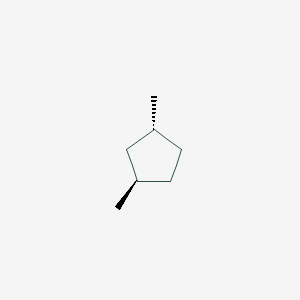

trans-1,3-Dimethylcyclopentane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3R)-1,3-dimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZKFISIRYLAEE-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015839 | |

| Record name | trans-1,3-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-1,3-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

65.8 [mmHg] | |

| Record name | trans-1,3-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1759-58-6 | |

| Record name | trans-1,3-Dimethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,3-Dimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,3-Dimethylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,3-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,3-dimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

conformational analysis of trans-1,3-dimethylcyclopentane

An In-Depth Technical Guide to the Conformational Analysis of trans-1,3-Dimethylcyclopentane

Abstract

The conformational landscape of substituted cycloalkanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide provides a comprehensive examination of the . We will dissect the subtle interplay of steric and torsional strains that govern the equilibrium between its primary conformers. This document will detail both experimental and computational methodologies for elucidating the thermodynamic preferences of this system, offering researchers and drug development professionals a robust framework for understanding and predicting the behavior of substituted five-membered ring systems.

Introduction: The Dynamic World of Cyclopentane

Unlike the relatively rigid cyclohexane ring, cyclopentane is in a constant state of dynamic motion. The planar conformation of cyclopentane is destabilized by significant torsional strain arising from ten eclipsed C-C bonds. To alleviate this strain, cyclopentane adopts non-planar conformations. The two most commonly discussed conformations are the envelope (C )** and the twist (C )** forms. In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. These conformers rapidly interconvert through a process known as pseudorotation, with a very low energy barrier.

The introduction of substituents onto the cyclopentane ring significantly alters this conformational landscape. The substituents' steric demands can favor certain conformations over others, leading to a populated equilibrium of distinct conformers. In the case of this compound, the two methyl groups introduce steric interactions that dictate the preferred geometry of the ring.

Conformational Isomers of this compound: A Tale of Two Conformations

The trans-1,3-disubstituted pattern on a cyclopentane ring leads to two primary, non-equivalent envelope conformations: one where the methyl groups are in a pseudo-diequatorial orientation and another where they are in a pseudo-diaxial orientation.

-

The Diequatorial Conformer: In this arrangement, both methyl groups occupy positions that are roughly analogous to equatorial positions in a cyclohexane chair. This conformation minimizes steric interactions between the methyl groups and the rest of the ring.

-

The Diaxial Conformer: In this conformation, both methyl groups are in pseudo-axial positions. This arrangement leads to significant 1,3-diaxial interactions, a type of steric strain where the axial methyl groups are in close proximity to the axial hydrogens on the same face of the ring. This steric clash destabilizes the diaxial conformer relative to the diequatorial one.

The equilibrium between these two conformers is a rapid process at room temperature, but one conformer is significantly more populated than the other due to the difference in their thermodynamic stability.

Caption: A typical computational workflow for conformational analysis.

Protocol: Computational Conformational Analysis

-

Structure Generation:

-

Using a molecular modeling software package (e.g., Gaussian, Spartan, Avogadro), build 3D models of both the diequatorial and diaxial conformers of this compound.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer. This process finds the lowest energy structure for each starting geometry.

-

Method Selection:

-

Molecular Mechanics (MM): For a quick and reasonably accurate result, use a force field like MMFF or MM3. These methods are computationally inexpensive and good for an initial assessment.

-

Quantum Mechanics (QM): For higher accuracy, use a density functional theory (DFT) method, such as B3LYP, with a Pople-style basis set like 6-31G(d).

-

-

-

Frequency Analysis:

-

Perform a frequency calculation on the optimized structures.

-

Purpose: This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the calculation of the Gibbs free energy (G).

-

-

-

Energy Calculation and Comparison:

-

Compare the calculated Gibbs free energies of the diequatorial and diaxial conformers. The difference in these energies (ΔG) will provide the thermodynamic preference.

-

The Boltzmann distribution can be used to calculate the expected population of each conformer at a given temperature using the calculated ΔG.

-

Conclusion

The is a clear illustration of the fundamental principles of stereochemistry. The strong preference for the diequatorial conformer is a direct consequence of the energetic penalty associated with 1,3-diaxial steric interactions in the diaxial form. This preference can be robustly confirmed and quantified through a combination of experimental techniques, primarily NMR spectroscopy, and computational modeling. A thorough understanding of these conformational preferences is critical for predicting the reactivity and biological activity of molecules containing substituted cyclopentane rings, making it an essential area of study for chemists in academia and industry.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Allinger, N. L. (1976). Conformational analysis. 130. MM2. A hydrocarbon force field utilizing V1 and V2 torsional terms. Journal of the American Chemical Society, 99(25), 8127–8134. [Link]

- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

-

Lambert, J. B., & Keske, R. G. (1966). The conformational equilibrium in methylcyclopentane. Journal of the American Chemical Society, 88(26), 620–624. [Link]

An In-Depth Technical Guide to the Physical Properties of trans-1,3-Dimethylcyclopentane

Abstract

This technical guide provides a comprehensive overview of the core physical properties of trans-1,3-dimethylcyclopentane (CAS: 1759-58-6), a stereochemically defined cyclic alkane. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer in-depth procedural insights and the scientific rationale behind property determination. We present tabulated physical constants, detailed spectroscopic characteristics, and validated, step-by-step experimental protocols for measuring key properties such as density, refractive index, and boiling point. The guide emphasizes the structural underpinnings of these properties and their relevance in distinguishing the trans isomer from its cis counterpart, ensuring a high degree of scientific integrity and practical applicability.

Introduction: Structural and Chemical Identity

This compound is a saturated cyclic hydrocarbon with the molecular formula C₇H₁₄.[1] Its structure consists of a five-membered cyclopentane ring substituted with two methyl groups at the 1 and 3 positions, oriented on opposite sides of the ring plane (trans configuration). This specific stereochemistry eliminates the plane of symmetry present in the cis isomer, rendering the trans molecule chiral.

The defined conformational structure of this compound makes it an invaluable model compound for studying steric effects, ring strain, and conformational dynamics in substituted cycloalkanes.[1] In practical applications, it serves as a non-polar solvent, a component in organic synthesis, and a reference standard for analytical methods like gas chromatography (GC).[1] Understanding its physical properties is therefore critical for its effective use and for predicting its behavior in various chemical systems.

Caption: 2D structure of this compound.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure, weight, and intermolecular forces. For this compound, a non-polar molecule, these forces are primarily weak van der Waals interactions. The key physical constants are summarized below.

| Physical Property | Value | Units | Source(s) |

| Identifiers | |||

| CAS Number | 1759-58-6 | N/A | [2] |

| Molecular Formula | C₇H₁₄ | N/A | [1] |

| Molecular Weight | 98.19 | g/mol | [2][3] |

| Thermodynamic Properties | |||

| Boiling Point | 91 °C (364 K) | °C (K) | [4][5][6] |

| Melting Point | -134 °C (139 K) | °C (K) | [4][6] |

| Flash Point (est.) | -8.46 | °C | [5] |

| Enthalpy of Vaporization (ΔvapH) | 34.3 - 34.5 | kJ/mol | [6] |

| Enthalpy of Fusion (ΔfusH) | ~7.4 | kJ/mol | [3][6] |

| Physicochemical Properties | |||

| Density (at 20°C) | 0.745 | g/mL | [4] |

| Refractive Index (n D at 20°C) | 1.409 | N/A | [4] |

| Vapor Pressure (at 20°C) | ~66 | hPa (mmHg) | [5] |

| Water Solubility (at 25°C) | 0.29 | g/L | [5] |

Spectroscopic Profile for Isomer Differentiation

Spectroscopic techniques are essential for confirming the identity and purity of this compound, particularly for distinguishing it from its cis isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most definitive method for isomer differentiation. Due to the lack of a symmetry plane, the trans isomer is chiral and will exhibit a more complex ¹³C NMR spectrum with more unique carbon signals compared to the more symmetric cis isomer. In the ¹H NMR spectrum, the methyl protons of the trans isomer typically resonate in the δ 0.9–1.2 ppm range, while the ring protons appear between δ 1.4–1.7 ppm. Advanced 2D NMR techniques like NOESY can confirm the trans configuration by showing the absence of a through-space correlation between the two methyl groups.

-

Infrared (IR) Spectroscopy : The vibrational modes of the cis and trans isomers differ due to their distinct symmetries. These differences manifest in the fingerprint region (below 1500 cm⁻¹) of the IR spectrum, allowing for qualitative differentiation.

-

Mass Spectrometry (MS) : While the cis and trans isomers have identical molecular weights and often produce similar fragmentation patterns under electron ionization, their separation by Gas Chromatography (GC) prior to MS analysis is key. The two isomers will have different retention times on a GC column, allowing for their separation and quantification.[2]

Caption: Experimental Workflow for Refractive Index Measurement.

Experimental Protocol :

-

Instrument Preparation :

-

Turn on the refractometer's light source. [7] * Clean the surfaces of the illuminating and refracting prisms with a soft lens tissue and a volatile solvent like ethanol or acetone.

-

-

Calibration :

-

Calibrate the instrument using a standard with a known refractive index, such as distilled water (nD = 1.3330 at 20°C). Apply a drop of water, close the prisms, and adjust the instrument to read the correct value. [8][9]3. Temperature Control :

-

Connect a circulating water bath to the refractometer's prisms and set it to the desired temperature (e.g., 20.0 ± 0.1 °C). Allow sufficient time for the prisms to equilibrate. [9]4. Sample Application :

-

Open the prisms and place 1-2 drops of this compound onto the center of the lower (refracting) prism.

-

-

Measurement :

-

Close the prisms firmly.

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark boundary.

-

Eliminate any color fringe at the boundary by turning the dispersion compensation knob until the boundary is a sharp, achromatic line.

-

Use the fine adjustment to center the boundary line precisely on the crosshairs in the eyepiece.

-

-

Reading and Reporting :

-

Read the refractive index value (nD) from the instrument's internal scale.

-

Perform multiple readings and report the average. Clean the prisms thoroughly between each measurement.

-

Conclusion

The physical properties of this compound are a direct consequence of its well-defined molecular structure and stereochemistry. As a low-density, volatile, and non-polar liquid, its characteristics are typical of small cyclic alkanes. The data and protocols presented in this guide provide a robust framework for scientists and researchers to confidently identify, handle, and utilize this compound in various applications, from synthetic chemistry to analytical standards. The emphasis on validated experimental procedures ensures that these properties can be reliably verified, upholding the principles of scientific integrity and reproducibility.

References

-

University of West Bohemia. DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Sciencemadness Wiki. Pycnometer. (2020-12-10). [Link]

-

University of Pardubice. 1 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Stenutz, R. This compound. [Link]

-

Scent.vn. This compound (CAS 1759-58-6). [Link]

-

Pobel. How to Measure and Calculate Density with a Pycnometer. (2026-01-13). [Link]

-

Measurement Canada. Specialized test procedure—Procedure for density determination. (2017-06-05). [Link]

-

Optica Publishing Group. Testing and Accurate Use of Abbe-Type Refractometers. [Link]

-

PubChem. This compound. [Link]

-

Cheméo. Chemical Properties of Cyclopentane, 1,3-dimethyl-, trans- (CAS 1759-58-6). [Link]

-

PubChem. 1,3-Dimethylcyclopentane. [Link]

-

NIST. Cyclopentane, 1,3-dimethyl-, trans-. [Link]

-

Labbox. user manual - Abbe Refractometer. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Abbe's Refractometer (Procedure). [Link]

-

University of Barcelona. Abbe Zeiss refractometer. [Link]

-

EEWorld. Abbe refractometer operation steps and usage. (2014-02-10). [Link]

Sources

- 1. CAS 1759-58-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H14 | CID 15656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentane, 1,3-dimethyl-, trans- (CAS 1759-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [stenutz.eu]

- 5. scent.vn [scent.vn]

- 6. Cyclopentane, 1,3-dimethyl-, trans- [webbook.nist.gov]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. macro.lsu.edu [macro.lsu.edu]

- 9. en.eeworld.com.cn [en.eeworld.com.cn]

An In-depth Technical Guide to the Thermodynamic Stability of Dimethylcyclopentane Isomers

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of dimethylcyclopentane isomers. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simplistic structural representations to explore the nuanced interplay of angle, torsional, and steric strains that dictate the potential energy of these molecules. By integrating foundational principles of conformational analysis with quantitative thermodynamic data, this guide elucidates the stability hierarchy among the constitutional and stereoisomers of dimethylcyclopentane, offering both theoretical explanations and practical methodologies for their assessment.

Introduction: Beyond the Planar Pentagon

The cyclopentane ring is a fundamental structural motif in a multitude of natural products and pharmaceutical compounds. Unlike its six-membered cousin, cyclohexane, which finds a nearly strain-free existence in the chair conformation, cyclopentane is in a constant state of dynamic motion. It adopts non-planar "envelope" and "twist" conformations to mitigate the significant torsional strain that would be present in a planar structure.[1] While this puckering effectively reduces eclipsing interactions between adjacent C-H bonds, it comes at the cost of a slight increase in angle strain, as the C-C-C bond angles deviate from the ideal 109.5°.[2]

When two methyl groups are introduced onto this flexible ring, a series of constitutional isomers (1,1-, 1,2-, and 1,3-dimethylcyclopentane) and their corresponding stereoisomers (cis and trans) are formed.[2][3] The thermodynamic stability of these isomers is not identical; it is dictated by the subtle and often counterintuitive energetic penalties associated with the spatial arrangement of the methyl substituents. Understanding this stability landscape is critical for predicting reaction outcomes, understanding receptor-ligand interactions, and designing molecules with desired conformational properties. This guide will dissect the energetic contributions to provide a clear, evidence-based hierarchy of stability for the dimethylcyclopentane isomers.

Foundational Principles of Isomer Stability

The relative thermodynamic stability of any cycloalkane isomer is determined by its total internal strain energy. A more stable isomer possesses lower internal energy and, consequently, a less exothermic (smaller) heat of formation.[4] This total strain is a composite of three primary factors.

-

Angle Strain: This arises from the deviation of bond angles within the ring from the ideal sp³ tetrahedral angle of 109.5°. For cyclopentane, the internal angles of a regular pentagon are 108°, suggesting minimal angle strain. The puckering into envelope or twist forms only slightly alters these angles.[1]

-

Torsional Strain: This results from the eclipsing of bonds on adjacent carbon atoms. A planar cyclopentane would have ten fully eclipsed C-H and C-C bonds, creating substantial torsional strain. The envelope and twist conformations alleviate much, but not all, of this strain by staggering some of these bonds.[1]

-

Steric Strain: This is the repulsive van der Waals interaction that occurs when non-bonded atoms or groups are forced into close proximity. In substituted cycloalkanes, this is the most significant differentiating factor. It manifests primarily as gauche-butane-like interactions and 1,3-diaxial-like repulsions between substituents.[4]

The interplay of these strains in the dynamic cyclopentane ring dictates the stability of each dimethylcyclopentane isomer.

Caption: Key contributors to the total strain energy in cycloalkanes.

Isomer-Specific Stability Analysis

The stability of each dimethylcyclopentane isomer is determined by how effectively its preferred conformations can minimize steric strain between the two methyl groups.

1,2-Dimethylcyclopentane

-

cis-1,2-Dimethylcyclopentane: In this isomer, the two methyl groups are on the same side of the ring. This forces them into a perpetual state of close contact, leading to significant steric repulsion, analogous to a syn-pentane interaction.[5] Regardless of the ring's puckering, this eclipsing interaction cannot be substantially relieved. This inherent strain makes the cis-isomer considerably less stable.

-

trans-1,2-Dimethylcyclopentane: With the methyl groups on opposite faces of the ring, they can reside in pseudo-diequatorial positions in a low-energy envelope or twist conformation. This arrangement minimizes steric repulsion between them. Consequently, trans-1,2-dimethylcyclopentane is more stable than cis-1,2-dimethylcyclopentane .

1,3-Dimethylcyclopentane

-

cis-1,3-Dimethylcyclopentane: A fascinating reversal of stability occurs with 1,3-disubstitution. In the cis-isomer, the two methyl groups, being on the same side of the ring, can both adopt comfortable pseudo-equatorial positions in the most stable envelope conformation. In this arrangement, they are pointed away from each other, minimizing steric interactions.[4]

-

trans-1,3-Dimethylcyclopentane: To be on opposite sides of the ring, one methyl group must occupy a pseudo-equatorial position while the other is forced into a pseudo-axial position. This axial-like methyl group experiences significant steric repulsion from the two pseudo-axial hydrogens on the same side of the ring (a 1,3-diaxial-like interaction). This interaction is highly destabilizing. Therefore, cis-1,3-dimethylcyclopentane is more stable than this compound .[4]

1,1-Dimethylcyclopentane

This isomer features geminal methyl groups. The primary source of strain is the steric repulsion between the two methyl groups attached to the same carbon, which slightly widens the C-C-C bond angle at that position.

Quantitative Ranking of Isomer Stability

Thermodynamic data, specifically the standard enthalpy of formation (ΔfH°), provides a definitive measure of relative stability. A more negative (or less positive) value indicates greater stability.

| Isomer | Standard Enthalpy of Formation (Liquid, 298.15 K) (kJ/mol) | Relative Stability Ranking |

| cis-1,3-Dimethylcyclopentane | -172.1 | 1 (Most Stable) |

| trans-1,2-Dimethylcyclopentane | -169.9 | 2 |

| This compound | -170.20 | 3 |

| 1,1-Dimethylcyclopentane | -168.0 | 4 |

| cis-1,2-Dimethylcyclopentane | -165.4 | 5 (Least Stable) |

| Data sourced from the NIST Chemistry WebBook. Note that some values are for the liquid phase and small differences can exist for the gas phase.[6][7] |

The experimental data confirms the theoretical analysis. The cis-1,3 isomer is the most stable due to its ability to place both methyl groups in non-interacting pseudo-equatorial positions. The cis-1,2 isomer is the least stable due to the unavoidable steric clash between the adjacent methyl groups.

Methodologies for Stability Determination

The thermodynamic stability of isomers can be determined through both experimental and computational approaches.

Experimental Protocol: Isomer Equilibration

This protocol provides a direct measure of the Gibbs free energy difference between isomers. The principle relies on establishing a chemical equilibrium between the isomers and measuring their relative concentrations.

Objective: To determine the relative thermodynamic stability of dimethylcyclopentane isomers by catalytic equilibration.

Materials:

-

A mixture of dimethylcyclopentane isomers.

-

Palladium on carbon (Pd/C, 10%) catalyst.

-

Hydrogen gas (H₂).

-

Anhydrous solvent (e.g., hexane).

-

High-pressure reaction vessel (autoclave).

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column for separating C7 hydrocarbons.

Procedure:

-

Preparation: In a clean, dry autoclave, add the dimethylcyclopentane isomer mixture (e.g., 1.0 g) and the Pd/C catalyst (e.g., 100 mg, 10 wt%).

-

Solvent Addition: Add anhydrous hexane (e.g., 20 mL) to dissolve the isomers.

-

System Purge: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Pressurization: Pressurize the vessel with hydrogen gas to a specified pressure (e.g., 100 psi). The presence of H₂ and the hydrogenation/dehydrogenation catalyst facilitates the isomerization process.

-

Reaction: Heat the mixture to a constant temperature (e.g., 200-250 °C) with vigorous stirring. The reaction is allowed to proceed for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling & Analysis:

-

Carefully cool the vessel to room temperature and vent the hydrogen gas.

-

Withdraw a small aliquot of the liquid phase, filter it through a syringe filter to remove the catalyst, and dilute it with additional solvent if necessary.

-

Inject the sample into the GC-FID.

-

Analyze the resulting chromatogram to identify and quantify the percentage of each isomer present in the equilibrium mixture.

-

-

Calculation:

-

From the equilibrium concentrations, calculate the equilibrium constant (Keq) for the interconversion of any two isomers (e.g., Keq = [% Isomer B] / [% Isomer A]).

-

Calculate the standard Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(Keq) , where R is the gas constant (8.314 J/mol·K) and T is the reaction temperature in Kelvin.[8]

-

Caption: Workflow for determining relative isomer stability via equilibration.

Computational Workflow: In Silico Analysis

Computational chemistry offers a powerful, predictive tool for assessing isomer stability without the need for physical experimentation.

Objective: To calculate the relative energies of dimethylcyclopentane isomers using molecular mechanics or quantum mechanics.

Software:

-

Molecular modeling software (e.g., Avogadro, Spartan, GaussView).

-

Computational chemistry engine (e.g., Gaussian, ORCA, Q-Chem).

Procedure:

-

Structure Building: Construct 3D models of all dimethylcyclopentane isomers (1,1-, cis/trans-1,2-, cis/trans-1,3-).

-

Conformational Search: For each isomer, perform a systematic or stochastic conformational search to locate the lowest energy conformers (e.g., various envelope and twist forms).

-

Geometry Optimization: Optimize the geometry of each identified low-energy conformer using a suitable level of theory (e.g., B3LYP/6-31G(d) in Density Functional Theory). This step finds the precise geometry that corresponds to a minimum on the potential energy surface.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The output will provide the total electronic energy. Add the ZPVE and thermal corrections to obtain the final Gibbs free energy for each conformer.

-

Comparison: The lowest energy conformer for each isomer is considered the most representative. Compare the final Gibbs free energies of the most stable conformer of each isomer. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.

Conclusion

The thermodynamic stability of dimethylcyclopentane isomers is a direct consequence of the minimization of steric strain within a conformationally flexible five-membered ring. The analysis reveals a clear hierarchy of stability, governed by the relative positions of the methyl groups. Contrary to the trend observed in 1,2-disubstituted systems where the trans isomer is favored, the 1,3-disubstituted cyclopentane system shows a pronounced preference for the cis isomer. This is because the cis configuration allows both substituents to occupy pseudo-equatorial positions, thereby avoiding the destabilizing pseudo-axial interactions that plague the trans isomer. Quantitative data from enthalpy of formation measurements confirms that cis-1,3-dimethylcyclopentane is the most stable isomer, while the sterically hindered cis-1,2-dimethylcyclopentane is the least stable. These principles, verifiable through both experimental equilibration and computational modeling, are fundamental to stereochemical control and molecular design in chemical and pharmaceutical sciences.

References

-

LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

YouTube. (2022). Total number of possible stereo isomers of dimethylcyclopentane is ____. [Link]

-

Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger.... Study Prep. [Link]

-

University of Calgary. (2005). Chem 351 Fall 2005 MT: Thermodynamics. [Link]

-

Active Thermochemical Tables (ATcT). (n.d.). Methylcyclopentane Enthalpy of Formation. [Link]

-

McCullough, J. P., et al. (1957). Thermodynamics of Cyclopentane, Methylcyclopentane and 1,cis-3-Dimethylcyclopentane: Verification of the Concept of Pseudorotation. Journal of the American Chemical Society. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1,3-dimethyl-, trans- (CAS 1759-58-6). [Link]

-

YouTube. (2023). How many isomers are possible for dimethylcyclopentane (neglecting enantiomers)? (A) 3 (B) 4 (C).... [Link]

-

eThermo. (n.d.). cis-1,3-dimethylcyclopentane Density | enthalpy entropy.... [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Cyclopentane, 1,3-dimethyl-, trans-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Cyclopentane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Cyclopentane, 1,2-dimethyl-, trans-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1,4-dimethylcyclopentene. NIST/TRC Web Thermo Tables. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dimethylcyclopentane, cis-. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Dimethylcyclopentane. PubChem. [Link]

-

LibreTexts. (2021). 3.13: Solutions to Chapter 3 exercises. Chemistry LibreTexts. [Link]

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Chem 351 Fall 2005 MT: Thermodynamics [chem.ucalgary.ca]

- 5. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]

- 6. Cyclopentane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 7. Cyclopentane, 1,3-dimethyl-, trans- (CAS 1759-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Data of trans-1,3-Dimethylcyclopentane

This guide provides a comprehensive analysis of the spectroscopic data for trans-1,3-dimethylcyclopentane, a stereochemically defined cyclic alkane. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The focus is not merely on the data itself, but on the causal relationships between the molecule's unique three-dimensional structure and its spectroscopic signature.

Molecular Structure and Stereochemical Considerations

This compound (C₇H₁₄) is a saturated hydrocarbon featuring a five-membered ring with two methyl groups situated on opposite faces of the ring at the 1 and 3 positions. This trans configuration is critical as it dictates the molecule's symmetry and, consequently, the complexity of its spectroscopic output. The presence of two chiral centers at C1 and C3 means the molecule is chiral and can exist as a pair of enantiomers, (1R,3R) and (1S,3S).

The cyclopentane ring is not planar; it adopts puckered conformations, primarily the "envelope" and "half-chair" forms, which rapidly interconvert at room temperature. In this compound, this dynamic process influences the chemical environment of the ring protons, a key factor in interpreting its ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound. The trans arrangement of the methyl groups leads to a C₂ axis of symmetry, but the lack of a plane of symmetry results in a more complex spectrum than its cis counterpart.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data for a volatile, non-polar compound like this compound requires careful sample preparation to ensure homogeneity and minimize artifacts.

-

Sample Preparation : A solution is prepared by dissolving approximately 5-20 mg of the analyte in about 0.6 mL of a deuterated solvent. For non-polar compounds, deuterated chloroform (CDCl₃) is an excellent choice due to its high dissolving power and the single, easily identifiable residual solvent peak.

-

Standardization : Tetramethylsilane (TMS) is typically added as an internal standard to provide a reference point (0.00 ppm) for chemical shifts.

-

Instrumentation : The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets expected for the ring protons.

-

Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C{¹H} (proton-decoupled) experiments. For ¹³C NMR, a sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low (1.1%).

¹H NMR Spectrum: A Study in Diastereotopicity

The ¹H NMR spectrum of this compound is a classic example of how stereochemistry dictates spectral complexity. Due to the molecule's chirality, the two protons on each of the methylene (CH₂) groups on the cyclopentane ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and coupling patterns.

-

Methyl Protons (H-6, H-7) : The two methyl groups are chemically equivalent due to the C₂ symmetry. They are expected to appear as a single doublet in the upfield region, typically around δ 0.9-1.0 ppm . The splitting into a doublet is due to coupling with the adjacent methine proton (H-1 or H-3).

-

Methine Protons (H-1, H-3) : These two protons are also equivalent by symmetry. They will appear as a complex multiplet further downfield, likely in the δ 1.5-1.8 ppm range, due to coupling with the adjacent methylene protons and the methyl group protons.

-

Methylene Protons (H-2, H-4, H-5) : This is where the effect of diastereotopicity is most pronounced.

-

The protons on C2 (and by symmetry, C4) are diastereotopic. One proton is cis to the adjacent methyl group, and the other is trans. This results in two distinct signals, each appearing as a complex multiplet.

-

Similarly, the two protons on C5 are diastereotopic.

-

These methylene proton signals will overlap significantly, creating a complex series of multiplets in the region of δ 1.1-1.9 ppm .

-

¹³C NMR Spectrum: Probing the Carbon Skeleton

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The C₂ symmetry of the trans isomer simplifies the spectrum compared to an asymmetric molecule.

-

Methyl Carbons (C-6, C-7) : The two methyl carbons are equivalent and will produce a single signal in the upfield region, expected around δ 20-23 ppm .

-

Methine Carbons (C-1, C-3) : These two carbons are equivalent and will appear downfield from the methyl carbons, likely in the δ 35-40 ppm range.

-

Methylene Carbons (C-2, C-4, C-5) : The methylene carbons at positions 2 and 4 are equivalent by symmetry. The carbon at position 5 is unique. Therefore, we expect two distinct signals for the methylene carbons. C-2/C-4 will likely be in the δ 42-46 ppm range, while C-5 may appear at a slightly different shift, for instance, around δ 25-28 ppm .

| ¹³C NMR Data (Predicted) | Chemical Shift (δ, ppm) | Carbon Assignment |

| Peak 1 | 20-23 | C-6, C-7 (CH₃) |

| Peak 2 | 25-28 | C-5 (CH₂) |

| Peak 3 | 35-40 | C-1, C-3 (CH) |

| Peak 4 | 42-46 | C-2, C-4 (CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of bonds present in a molecule by measuring their vibrational frequencies. For an alkane like this compound, the spectrum is characterized by C-H and C-C bond vibrations.

Experimental Protocol: FTIR Analysis of a Liquid Sample

-

Sample Preparation : As a neat liquid, the most straightforward method is to place a single drop of the sample between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are gently pressed together to create a thin capillary film.

-

Background Collection : A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Analysis : The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the frequencies at which the sample absorbs IR radiation.

Interpretation of the IR Spectrum

The IR spectrum of an alkane is relatively simple. The key is to identify the characteristic absorptions and note the absence of bands that would indicate other functional groups (e.g., C=O, O-H, C=C).

-

C-H Stretching : Strong, sharp absorption bands are expected in the 2850-2960 cm⁻¹ region. These are due to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene/methine (CH₂/CH) groups.

-

C-H Bending : Absorptions corresponding to the bending (scissoring and rocking) vibrations of the C-H bonds appear in the 1370-1470 cm⁻¹ range. A notable peak around 1375 cm⁻¹ is characteristic of a methyl group.

-

Fingerprint Region : The region below 1500 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, including C-C bond stretching and other bending modes, that are unique to the molecule's overall structure. The specific pattern of peaks in this region can be used to distinguish this compound from its isomers.

A study published in the Journal of Research of the National Bureau of Standards details the measurement of the infrared spectrum of this compound, providing a reference for its unique fingerprint[1].

| IR Absorption Data | Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| C-H Stretch | 2850-2960 | sp³ C-H Stretching | Strong |

| C-H Bend | 1450-1470 | CH₂ Scissoring | Medium |

| C-H Bend | ~1375 | CH₃ Symmetric Bending | Medium |

| Fingerprint | < 1500 | C-C Stretching & other bending | Complex Pattern |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is the most common method used.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this, as it separates the analyte from any impurities before it enters the mass spectrometer.

-

Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.

-

Chromatographic Separation : The sample is vaporized and travels through a capillary column (e.g., a non-polar DB-5 column). The compound is separated based on its boiling point and interactions with the column's stationary phase.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation and Detection : The molecular ion is often unstable and fragments into smaller, charged ions. These ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Interpretation of the Mass Spectrum

The mass spectrum plots the relative abundance of ions at different m/z values.

-

Molecular Ion (M⁺•) : For C₇H₁₄, the molecular weight is 98.19 g/mol . The molecular ion peak is expected at m/z = 98 . In alkanes, this peak can be weak or absent due to rapid fragmentation.

-

Fragmentation Pattern : The fragmentation of cycloalkanes involves ring-opening and subsequent cleavage of C-C bonds. The most stable carbocations will form the most abundant fragments.

-

Loss of a Methyl Group (-CH₃) : A peak at m/z = 83 would correspond to the loss of a methyl radical.

-

Loss of an Ethyl Group (-C₂H₅) : A significant peak is often seen at m/z = 70 , resulting from the loss of an ethyl radical[1].

-

Base Peak : The most intense peak in the spectrum (the base peak) for this compound is reported at m/z = 56 [1]. This likely corresponds to the C₄H₈⁺• ion, formed through cleavage of the cyclopentane ring.

-

Other significant fragments are observed at m/z = 41 (C₃H₅⁺) and m/z = 55 (C₄H₇⁺)[2].

-

| Mass Spectrometry Data | m/z Value | Proposed Fragment | Relative Abundance |

| Molecular Ion | 98 | [C₇H₁₄]⁺• | Low |

| M - 15 | 83 | [C₆H₁₁]⁺ | Moderate |

| M - 28 | 70 | [C₅H₁₀]⁺• | Significant |

| Base Peak | 56 | [C₄H₈]⁺• | 100% |

| 55 | [C₄H₇]⁺ | Significant | |

| 41 | [C₃H₅]⁺ | Significant |

Integrated Spectroscopic Analysis Workflow

The logical workflow for identifying and characterizing this compound using these spectroscopic techniques is visualized below. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear illustration of how molecular structure and symmetry govern spectral outcomes. Mass spectrometry confirms the molecular formula and reveals characteristic fragmentation pathways for a substituted cycloalkane. Infrared spectroscopy verifies the saturated hydrocarbon nature of the molecule. Most powerfully, ¹H and ¹³C NMR spectroscopy, through the principles of chemical shift and diastereotopicity, allow for the unambiguous differentiation of the trans isomer from its cis counterpart, providing a detailed map of its carbon-hydrogen framework. Together, these techniques offer a self-validating system for the complete structural elucidation and confirmation of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Plyler, E. K., Stair, R., & Humphreys, C. J. (1947). Infrared Absorption Spectra of Seven Cyclopentanes and Five Cyclohexanes.

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

-

NIST. Mass Spectrum of this compound. NIST Chemistry WebBook. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

Sources

molecular structure and bonding in trans-1,3-dimethylcyclopentane

An In-Depth Technical Guide to the Molecular Structure and Bonding in trans-1,3-Dimethylcyclopentane

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the molecular architecture of this compound, a molecule that serves as a fundamental model for understanding stereochemical and conformational principles in five-membered ring systems. For researchers in medicinal chemistry and materials science, a granular understanding of such structures is paramount, as the precise three-dimensional arrangement of atoms dictates molecular interactions, reactivity, and ultimately, function. This document moves beyond a cursory overview to explore the nuanced interplay of stereoisomerism, ring strain, and non-bonded interactions that define the molecule's behavior.

Foundational Molecular Identity and Stereochemistry

This compound is a saturated cyclic alkane with the chemical formula C₇H₁₄.[1][2] Its core structure consists of a five-membered carbon ring with two methyl substituents. The designation "trans" specifies the relative stereochemistry of these methyl groups—they are located on opposite faces of the cyclopentane ring.

Chirality and Enantiomerism: A Critical Distinction

The substitution pattern in 1,3-dimethylcyclopentane creates two chiral centers at carbons C1 and C3. This gives rise to multiple stereoisomers. The critical distinction for drug development and asymmetric synthesis is between the cis and trans diastereomers:

-

cis-1,3-Dimethylcyclopentane : In this isomer, both methyl groups are on the same side of the ring. This configuration results in a molecule with an internal plane of symmetry, rendering it an achiral meso compound.[3]

-

This compound : With methyl groups on opposite faces, the molecule lacks an internal plane of symmetry.[3] Consequently, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane.[3]

This chirality is a crucial attribute, as enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Understanding the stereochemical landscape is therefore the first step in any rational drug design or stereoselective synthesis involving this scaffold.

Caption: Stereochemical relationship of 1,3-dimethylcyclopentane isomers.

Conformational Analysis: The Dynamic Ring

Contrary to a simplified planar representation, the cyclopentane ring is puckered to alleviate torsional strain that would arise from eclipsing C-H bonds. This puckering is not static; the ring undergoes rapid conformational changes through a low-energy process known as pseudorotation. The two primary, idealized conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry).

For this compound, the energetic landscape is dictated by the positions of the two methyl groups within these puckered conformations. The substituents can occupy positions that are broadly classified as axial-like (pointing more perpendicular to the ring's average plane) or equatorial-like (pointing more outwards).

The guiding principle, grounded in minimizing steric hindrance, is that conformations placing bulky substituents in equatorial-like positions are energetically favored. In this compound, the most stable conformations will have both methyl groups in pseudo-equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial-like interactions that would otherwise introduce significant van der Waals strain. While the energy difference between conformers is small, leading to a dynamic equilibrium, the diequatorial-like state represents the global energy minimum and is the most populated conformation at room temperature.

Caption: Equilibrium between major conformers of the molecule.

Spectroscopic and Physicochemical Characterization

Experimental validation of the molecular structure relies heavily on spectroscopic techniques and the measurement of physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound.[4]

-

¹H NMR : The trans configuration creates a distinct chemical environment for the protons. The methyl protons typically resonate in the upfield region of the spectrum, around δ 0.9–1.2 ppm.[4] The methine protons at C1 and C3 and the methylene protons on the ring appear further downfield. Crucially, the coupling constants (J-values) between the methine protons and adjacent methylene protons provide definitive evidence of the trans relationship.

-

¹³C NMR : Due to the molecule's chirality and lack of symmetry, all seven carbon atoms are chemically non-equivalent. This results in a ¹³C NMR spectrum that displays seven distinct signals, a key feature distinguishing it from the more symmetric cis isomer, which would show fewer signals.

Summary of Physicochemical Properties

The following table summarizes key identifying properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | PubChem[5] |

| Molecular Weight | 98.19 g/mol | PubChem[5] |

| IUPAC Name | (1R,3R)-1,3-dimethylcyclopentane | PubChem[5] |

| CAS Registry Number | 1759-58-6 | NIST WebBook[2] |

| Physical Description | Liquid | Sigma-Aldrich (via PubChem)[5] |

Protocol: Computational Conformational Analysis

To provide a field-proven methodology for researchers, this section details a standard protocol for performing a computational conformational analysis, a technique used to predict the most stable three-dimensional structure.

Objective: To identify the global minimum energy conformation of (1R,3R)-1,3-dimethylcyclopentane and quantify the relative energies of its stable conformers.

Methodology:

-

Structure Generation (Molecular Builder):

-

Using a molecular modeling software package (e.g., Avogadro, ChemDraw 3D), construct the 3D structure of (1R,3R)-1,3-dimethylcyclopentane.

-

Ensure the correct stereochemistry is defined at the chiral centers C1 and C3.

-

Perform an initial "clean-up" or rough energy minimization using a universal force field to generate a chemically reasonable starting geometry.

-

-

Conformational Search (Stochastic/Systematic Search):

-

Causality: The goal is to explore the potential energy surface without bias towards the starting geometry. A conformational search systematically or randomly alters dihedral angles to generate a wide range of possible shapes.

-

Set up a stochastic (e.g., Monte Carlo) search algorithm.

-

Define the rotatable bonds (in this case, primarily the ring dihedral angles, which are handled by the software's ring-sampling algorithm).

-

Specify the force field for energy calculations (e.g., MMFF94 or OPLS3e, which are well-parameterized for alkanes).

-

Run the search for a sufficient number of steps (e.g., 1000) to ensure thorough sampling. The output will be a collection of unique, low-energy conformers.

-

-

Geometry Optimization and Energy Calculation (Quantum Mechanics):

-

Causality: While force fields are fast, quantum mechanics provides a more accurate description of electron distribution and energies. This step refines the geometries found in the previous step.

-

Take the unique conformers from the search (typically those within 10-15 kJ/mol of the lowest energy structure).

-

Perform a full geometry optimization on each conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Calculate the single-point electronic energy, including zero-point vibrational energy (ZPVE) corrections, for each optimized structure.

-

-

Analysis and Interpretation:

-

Compare the final corrected energies of all conformers. The structure with the lowest energy is the predicted global minimum.

-

Calculate the relative energies (ΔE) of the other stable conformers.

-

Analyze the geometry of the global minimum. Measure key dihedral angles to confirm the pseudo-equatorial placement of the methyl groups and identify the ring pucker (e.g., envelope or twist).

-

Use the Boltzmann distribution to calculate the predicted population of each conformer at a given temperature (e.g., 298 K).

-

This self-validating protocol ensures that the final predicted structure is not an artifact of the initial drawing but a true energy minimum on the potential energy surface, providing trustworthy insights into the molecule's preferred shape.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1,3-Dimethylcyclopentane. National Center for Biotechnology Information. [Link]

-

NIST. Cyclopentane, 1,3-dimethyl-, trans-. NIST Chemistry WebBook, SRD 69. [Link]

- Zabrocki, K., et al. (2019). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds. Journal of Molecular Structure.

-

Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]

-

Quora. How many stereoisomers does 1,3-dimethylcyclopentane have?. [Link]

-

St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. [Link]

- Davis, M. I., & Muecke, T. W. (1970). Molecular structure study of cyclopentene. The Journal of Physical Chemistry, 74(5), 1104-1108.

- Chem Media. (2025). Total number of possible stereo isomers of dimethylcyclopentane is ____. YouTube.

- Guan, Y., et al. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677-686.

-

University of Liverpool. 1,3-Dimethylcyclohexane - Stereoelectronics. [Link]

- American Chemical Society. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition.

-

Homework.Study.com. a) Which is more stable, cis-1,3-dimethylcyclohexane or trans-1,3-dimethyl-cyclohexane? b) Draw.... [Link]

- Royal Society of Chemistry. Editor's Choice – Chemical Science Blog.

-

Brainly. a) Which is more stable, cis-1,3-dimethylcyclohexane or trans-1,3.... [Link]

-

NIST. Cyclopentane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook, SRD 69. [Link]

-

Chemistry Stack Exchange. Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. [Link]

-

Homework.Study.com. Cis-1,2-dimethylcyclobutane is less stable than its trans isomer, but cis-1,3-dimethylcyclobutane.... [Link]

-

Homework.Study.com. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For.... [Link]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of trans-1,3-Dimethylcyclopentane from 3-Methylcyclopentanone

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of trans-1,3-dimethylcyclopentane, a valuable saturated hydrocarbon used in organic synthesis and as a nonpolar solvent.[1] The synthesis commences with the readily available starting material, 3-methylcyclopentanone, and proceeds through a three-step sequence: a Grignard reaction, acid-catalyzed dehydration, and stereoselective catalytic hydrogenation. Special emphasis is placed on the mechanistic principles governing each transformation and the experimental parameters required to maximize the yield and stereochemical purity of the final trans isomer. This guide is intended for researchers in organic chemistry and drug development who require a reliable method for preparing this specific cycloalkane.

Introduction & Synthetic Strategy

The synthesis of specific stereoisomers of substituted cycloalkanes is a fundamental task in organic chemistry. The target molecule, this compound, possesses two chiral centers, and its synthesis requires careful control of stereochemistry. While cis-1,3-dimethylcyclopentane is a meso compound due to an internal plane of symmetry, the trans isomer exists as a pair of enantiomers ((1R,3R) and (1S,3S)).[2][3]

The chosen synthetic route is a robust and logical sequence that leverages classic organic transformations. The strategy is designed to first construct the carbon skeleton and then establish the desired stereochemistry in the final step.

The overall transformation is outlined below:

Caption: Overall three-step synthetic workflow.

Strategic Rationale:

-

Step 1: Grignard Reaction: A Grignard reaction between 3-methylcyclopentanone and methylmagnesium bromide is an efficient method for introducing the second methyl group and forming the requisite tertiary alcohol, 1,3-dimethylcyclopentanol.[4] This reaction is generally high-yielding but produces a mixture of cis and trans alcohol diastereomers, which is acceptable as both will be dehydrated in the subsequent step.

-

Step 2: Acid-Catalyzed Dehydration: The tertiary alcohol is readily dehydrated under acidic conditions to form an alkene. This E1 elimination reaction proceeds via a carbocation intermediate.[5] Due to the potential for rearrangements, a mixture of dimethylcyclopentene isomers is expected, primarily 1,3-dimethylcyclopentene and 2,3-dimethylcyclopentene.

-

Step 3: Stereoselective Catalytic Hydrogenation: This is the key stereochemistry-determining step. The catalytic hydrogenation of the alkene mixture reduces the carbon-carbon double bond. The choice of catalyst is critical; platinum (Pt) or palladium (Pd) catalysts are known to favor the formation of the more thermodynamically stable trans product from substituted cyclopentenes.[6] This preference arises from the mechanism of hydrogenation on the catalyst surface, which allows for isomerization to the more stable alkene intermediate before the final hydrogen addition occurs.[6][7]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are hazardous and should be handled with care.

Protocol 1: Synthesis of 1,3-Dimethylcyclopentanol (Grignard Reaction)

Principle: The nucleophilic methyl group from the Grignard reagent (CH₃MgBr) attacks the electrophilic carbonyl carbon of 3-methylcyclopentanone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[8]

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Methylcyclopentanone | 98.14 | 9.81 g | 100 | Starting Material |

| Magnesium Turnings | 24.31 | 2.67 g | 110 | Activated, for Grignard reagent |

| Iodomethane (Methyl Iodide) | 141.94 | 15.61 g | 110 | Or use commercial CH₃MgBr solution |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 250 mL | - | Solvent, must be completely dry |

| Saturated NH₄Cl (aq) | - | 100 mL | - | For quenching the reaction |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying agent |

Procedure:

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum and allow it to cool under a nitrogen atmosphere.

-

Grignard Reagent Preparation: Place the magnesium turnings in the flask. Add 50 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of iodomethane in 100 mL of anhydrous diethyl ether.

-

Add approximately 10% of the iodomethane solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and gentle refluxing), warm the flask gently. Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the gray solution for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve 3-methylcyclopentanone (9.81 g, 100 mmol) in 100 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Workup and Isolation: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 1,3-dimethylcyclopentanol as a colorless oil. The product is a mixture of diastereomers and can be used in the next step without further purification.

Protocol 2: Synthesis of Dimethylcyclopentene Isomers (Dehydration)

Principle: The alcohol is protonated by a strong acid, forming a good leaving group (water). Loss of water generates a tertiary carbocation, which then loses a proton from an adjacent carbon to form a mixture of alkenes.[9] The reaction follows Zaitsev's rule, favoring the formation of more substituted alkenes.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 1,3-Dimethylcyclopentanol | 114.19 | ~11.4 g (from Step 1) | Crude product from the previous step |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | Catalyst and dehydrating agent |

| Diethyl Ether | 74.12 | 100 mL | Extraction solvent |

| 10% NaHCO₃ (aq) | - | 50 mL | For neutralization |

| Anhydrous MgSO₄ | 120.37 | ~5 g | Drying agent |

Procedure:

-

Apparatus Setup: Set up a simple distillation apparatus with a 100 mL round-bottom flask and a heating mantle.

-

Reaction: Place the crude 1,3-dimethylcyclopentanol from the previous step into the distillation flask. Cautiously add 5 mL of concentrated sulfuric acid while swirling.

-

Heat the mixture gently. The alkene products are volatile and will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. Continue distillation until no more organic material is collected (typically when the temperature rises significantly).

-

Workup and Isolation: Transfer the collected distillate to a separatory funnel. Wash carefully with 25 mL of water, followed by 25 mL of 10% aqueous sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with 25 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The resulting liquid is a mixture of dimethylcyclopentene isomers. This mixture is used directly in the final hydrogenation step.

Protocol 3: Synthesis of this compound (Hydrogenation)

Principle: The alkene mixture is hydrogenated using molecular hydrogen in the presence of a heterogeneous catalyst. The hydrogen adds across the double bond via syn-addition to the less sterically hindered face of the alkene adsorbed on the catalyst surface.[10] With platinum or palladium catalysts, isomerization of the double bond can occur on the catalyst surface prior to hydrogenation, leading to an enrichment of the thermodynamically more stable trans product.[6]

Caption: Stereochemical outcome of hydrogenation.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Dimethylcyclopentene Mix | ~96.17 | Product from Step 2 | Substrate |

| Platinum (IV) Oxide (PtO₂) | 227.08 | 100 mg | Adams' catalyst; pre-catalyst |

| Ethanol (Absolute) | 46.07 | 100 mL | Solvent |

| Hydrogen Gas (H₂) | 2.02 | ~3 atm (50 psi) | Reducing agent |

Procedure:

-

Apparatus Setup: Place the dimethylcyclopentene mixture and 100 mL of absolute ethanol in a high-pressure hydrogenation vessel (Parr apparatus).

-

Catalyst Addition: Carefully add the platinum (IV) oxide catalyst to the vessel. Caution: Platinum catalysts can be pyrophoric and should not be allowed to come into contact with flammable solvents in the presence of air. The vessel should be flushed with an inert gas (N₂ or Ar) before adding the solvent.

-

Hydrogenation: Seal the apparatus, evacuate the air, and flush with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to approximately 3-4 atm (45-60 psi).

-

Begin vigorous shaking or stirring. The reaction is typically exothermic and uptake of hydrogen should be monitored by the pressure gauge.

-

Continue the reaction until hydrogen uptake ceases (usually 2-4 hours).

-

Workup and Isolation: Carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and must be kept wet with water and disposed of properly.

-

Remove the ethanol solvent from the filtrate by simple distillation.

-

The remaining liquid is crude 1,3-dimethylcyclopentane. Fractional distillation can be performed to purify the product. This compound has a boiling point of approximately 91-92 °C. The cis isomer boils at a slightly higher temperature (~99 °C).

References

- CN103086858A - Synthetic method of 3-methyl-cyclopentanone.

-

PubChem Compound Summary for CID 15656, this compound. National Center for Biotechnology Information. [Link]

-

[Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products. (2025-01-27). YouTube. [Link]

-

Siegel, S., & Dmuchovsky, B. (1962). Stereochemistry and the Mechanism of Catalytic Hydrogenation of Cycloalkenes. V. Isomers of Dimethylcyclopentene. Journal of the American Chemical Society, 84(17), 3132–3136. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

(3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Organic Syntheses Procedure. [Link]

-

Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol. Stack Exchange. [Link]

-

Siegel, S., & Dmuchovsky, B. (1962). Stereochemistry and the Mechanism of Catalytic Hydrogenation of Cycloalkenes. V. Isomers of Dimethylcyclopentene. American Chemical Society. [Link]

-

Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone... Toppr. [Link]

-

Catalytic Hydrogenation of Alkenes II. Chemistry LibreTexts. [Link]

-

Reduction of Alkenes - Catalytic Hydrogenation. Chemistry LibreTexts. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

Cyclopentane, 1,3-dimethyl-, cis-. NIST WebBook. [Link]

-

Zoretic, P. A., et al. (1975). Synthesis and conversion of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to the isomeric racemic ketols of the [3.2.1]bicyclooctane and of the perhydroindan series. The Journal of Organic Chemistry, 40(1), 1-5. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Preparation and reactions of medium-ring Grignard reagent. DSpace@MIT. [Link]

-

Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate Catalysts. MDPI. [Link]

-

Sliwka, H. R., & Hansen, H. J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 67(2), 434-448. [Link]

-

How many stereoisomers does 1,3-dimethylcyclopentane have? Quora. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Mitsui, S., et al. (1973). Stereochemistry and mechanism of the hydrogenation of substituted cyclopentenes. Tetrahedron, 29(21), 3341-3346. [Link]

-

Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Which compound does not yield a secondary alcohol when reacted with methylmagnesium bromide? Filo. [Link]

-

What will happen to cyclopentane if it undergoes the process of hydrogenation? Quora. [Link]

-

When cyclopentanol undergoes an acid-promoted dehydration, it loses a molecule of what? Quora. [Link]

-

How To Draw Cis And Trans Isomers Of 1,2 and 1,3 Dimethylcyclopentane. YouTube. [Link]

-

Catalytic Hydrogenation. Chad's Prep. [Link]

-

Dehydration of 3,3-Dimethyl-2-butanol: Major Product Analysis. YouTube. [Link]

-

Experiment 5: Alcohol Dehydration of Menthol. Web Document. [Link]

Sources

- 1. CAS 1759-58-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H14 | CID 15656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Sci-Hub. Stereochemistry and mechanism of the hydrogenation of substituted cyclopentenes / Tetrahedron, 1973 [sci-hub.ru]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Resolution GC-MS Analysis of Dimethylcyclopentane Isomers

Abstract

This application note presents a comprehensive methodology for the separation and identification of dimethylcyclopentane (C₇H₁₄) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their similar boiling points and mass spectra, the chromatographic separation and positive identification of 1,1-dimethylcyclopentane, cis/trans-1,2-dimethylcyclopentane, and cis/trans-1,3-dimethylcyclopentane can be challenging. This guide provides a detailed, step-by-step protocol for achieving baseline separation of these isomers on a common stationary phase, discusses the nuanced interpretation of their electron ionization (EI) mass spectra, and outlines a strategy for the enantioselective analysis of chiral isomers. This protocol is designed for researchers, scientists, and professionals in the petrochemical, environmental, and drug development sectors who require precise isomeric identification.

Introduction: The Analytical Challenge of Isomeric Cycloalkanes

Dimethylcyclopentanes are C₇ cycloalkanes that are relevant in the analysis of fuels, solvents, and as potential impurities or metabolites in various chemical processes. The family of dimethylcyclopentane includes five structural and stereoisomers: 1,1-dimethylcyclopentane, cis-1,2-dimethylcyclopentane, trans-1,2-dimethylcyclopentane, cis-1,3-dimethylcyclopentane, and trans-1,3-dimethylcyclopentane. The structural similarity among these isomers results in closely related physicochemical properties, making their individual separation and quantification a significant analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis, combining the high-resolution separation power of capillary GC with the definitive identification capabilities of mass spectrometry.[1] However, successful analysis hinges on a carefully optimized chromatographic method to resolve the isomers and a thorough understanding of their fragmentation patterns to differentiate them. This note provides the field-proven insights necessary to navigate these complexities.

Foundational Principles: Isomer Separation and Identification

Chromatographic Separation Strategy